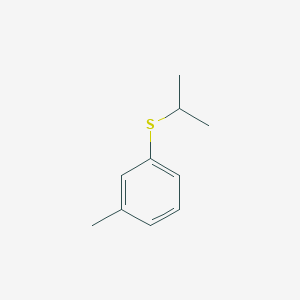
Isopropyl m-tolyl sulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl m-tolyl sulphide, also known as isopropyl m-tolyl sulfide, is an organic compound with the molecular formula C10H14S and a molecular weight of 166.283 g/mol . This compound is characterized by a benzene ring substituted with a methyl group and an isopropylthio group at the meta positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl m-tolyl sulphide typically involves the reaction of m-tolyl chloride with isopropyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Oxidation Reactions
Sulfides are readily oxidized to sulfoxides and sulfones. For example:
-
Oxidation to Sulfones :
Using stronger oxidants (e.g., peracetic acid or excess H₂O₂), sulfides convert to sulfones. For methyl p-tolyl sulfide, this proceeds via a two-step mechanism involving electrophilic oxygen transfer .
Acid-Catalyzed Reactions
Isopropyl m-tolyl sulfide participates in acid-mediated transformations:
Substitution Reactions
Thioethers undergo nucleophilic substitution, especially at the α-carbon:
Radical Reactions
In the presence of initiators (e.g., light or peroxides), sulfides engage in radical pathways:
-
Chlorination :
Methanesulfonyl chloride forms via radical chain reactions between methane and SO₂Cl₂ . Analogously, isopropyl m-tolyl sulfide may undergo radical chlorination under similar conditions.
Reduction Reactions
Sulfides are reduced to thiols or hydrocarbons under specific conditions:
-
Reduction with LiAlH₄ :
Methyl p-tolyl sulfide reduces to p-thioanisole and methane . For isopropyl m-tolyl sulfide, analogous reductions would yield m-thioanisole and propane.
Table 1: Comparative Oxidation Rates of Analogous Sulfides
| Sulfide | Catalyst | Oxidant | Product (Yield) | ee (%) | Source |
|---|---|---|---|---|---|
| Methyl p-tolyl sulfide | Chloroperoxidase | H₂O₂ | Sulfoxide (60%) | 92 | |
| Isopropyl sulfide | Ru(II)-aqua complex | O₂ | Sulfoxide (75%) | 85 |
Table 2: Reaction Conditions for Sulfide Functionalization
| Reaction Type | Reagents/Conditions | Key Intermediate | Product |
|---|---|---|---|
| Oxidation | H₂O₂, Ru(II)-aqua complex, 25°C | Sulfenic acid | Sulfoxide/Sulfone |
| Acid catalysis | p-Toluenesulfinic acid, H⁺, 70°C | Sulfonium ion | Thiolsulfonate/Aldehyde |
| SN2 substitution | NaH, R-X, polar aprotic solvent | Thiolate ion | Asymmetric sulfide |
Mechanistic Insights
Applications De Recherche Scientifique
Isopropyl m-tolyl sulphide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of Isopropyl m-tolyl sulphide involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways. These interactions can result in the modulation of enzyme activity, receptor binding, and alteration of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-methyl-3-(1-methylethyl)-: Similar structure but lacks the thio group, resulting in different chemical properties and reactivity.
Benzene, 1-methyl-3-(1-methylethyl)thio)-: Similar structure but with different substituents, leading to variations in chemical behavior and applications.
Uniqueness
Isopropyl m-tolyl sulphide is unique due to the presence of the isopropylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
14905-80-7 |
|---|---|
Formule moléculaire |
C10H14S |
Poids moléculaire |
166.29 g/mol |
Nom IUPAC |
1-methyl-3-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H14S/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8H,1-3H3 |
Clé InChI |
CIUOVJDIRUPGIE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)SC(C)C |
SMILES canonique |
CC1=CC(=CC=C1)SC(C)C |
Key on ui other cas no. |
14905-80-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















